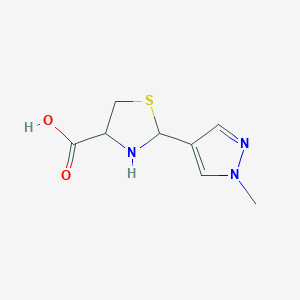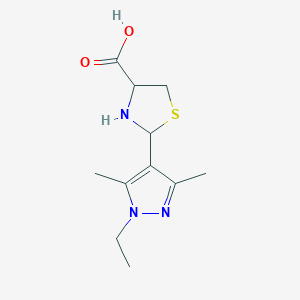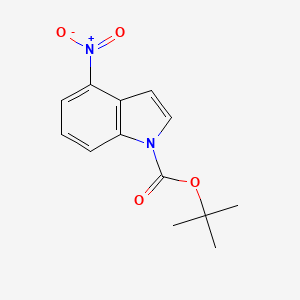
1-Boc-4-nitroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-nitroindole is a chemical compound that is part of the oxindole family, which are heterocyclic compounds containing an indole ring system substituted at the 3-position. Oxindoles and their derivatives, such as 1-Boc-4-nitroindole, are of significant interest due to their presence in a wide array of natural and biologically active molecules .
Synthesis Analysis
The synthesis of nitroindole derivatives can be achieved through various methods. One approach involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base, leading to the formation of 4- and 6-substituted nitroindoles . Another method described the preparation of N-Boc 4-nitropiperidine, which, while not directly 1-Boc-4-nitroindole, showcases the utility of Boc-protected amines in synthetic chemistry . Additionally, the synthesis of ethyl nitroindole-2-carboxylates and their transformation into 1,3,4-oxadiazolyl nitroindoles has been reported, indicating the versatility of nitroindole derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 1-Boc-4-nitroindole is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a nitro group on the indole ring. The Boc group is commonly used in organic synthesis to protect amines due to its stability and ease of removal under acidic conditions . The nitro group is an electron-withdrawing substituent that can influence the reactivity of the indole ring and is often involved in further chemical transformations .
Chemical Reactions Analysis
Nitroindoles can participate in various chemical reactions. For instance, they can undergo catalytic asymmetric 1,4-additions to nitroalkenes to produce chiral building blocks with high diastereo- and enantioselectivity . Nitroindoles are also substrates in the nitro-Mannich reaction, which can construct chiral quaternary aminocarbon centers at the C3 position of oxindoles . These reactions highlight the importance of nitroindoles in the asymmetric synthesis of biologically relevant compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-4-nitroindole are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the nitrogen atom, which can be beneficial in various synthetic applications . The nitro group contributes to the acidity of the hydrogen atoms adjacent to it and can participate in electrophilic substitution reactions . While the specific physical properties of 1-Boc-4-nitroindole are not detailed in the provided papers, similar compounds exhibit properties that make them suitable for use in organic synthesis and potential applications in medicinal chemistry .
Applications De Recherche Scientifique
Synthesis of Nitroindoles
1-Boc-4-nitroindole is instrumental in the synthesis of 2-nitroindoles, a class of compounds with various applications in medicinal chemistry. Jiang and Gribble (2002) described a method involving the C-2 lithiation of N-Boc-indoles, followed by reaction with dinitrogen tetroxide, yielding 2-nitroindoles with significant yields. This process underscores the utility of 1-Boc-4-nitroindole in generating nitroindole derivatives through efficient synthetic pathways (Jiang & Gribble, 2002).
Photolabile Precursors
1-Boc-4-nitroindole derivatives, particularly 1-acyl-7-nitroindolines, have found use as photolabile precursors for the release of carboxylic acids. Research by Papageorgiou and Corrie (2000) highlighted their application in the controlled release of neuroactive amino acids, with modifications at the 4-position affecting the efficiency of photolysis. This capability is crucial for studies requiring precise spatial and temporal control of biochemical interactions (Papageorgiou & Corrie, 2000).
Rapid Release of Neuroactive Amino Acids
The modification of 1-Boc-4-nitroindole to create 1-acyl-7-nitroindolines with benzophenone antenna-sensitized precursors has significantly enhanced the rapid release of L-glutamate. This development by Papageorgiou, Ogden, and Corrie (2004) is pivotal for biological experiments, demonstrating the compound's role in enabling quick and efficient delivery of neuroactive substances in neuronal studies (Papageorgiou, Ogden, & Corrie, 2004).
Development of Polymeric Materials
1-Boc-4-nitroindole is also a precursor in the synthesis of polymeric materials. Xu et al. (2005) discussed the electrosynthesis of high-quality poly (5-nitroindole) films, indicating the potential of nitroindole derivatives in creating conductive polymers with applications ranging from electronics to materials science. This research underscores the versatility of 1-Boc-4-nitroindole in contributing to the advancement of polymeric materials with specific electronic properties (Xu et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-nitroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMLUDGMHPZXGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649567 |
Source


|
| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-nitroindole | |
CAS RN |
913836-24-5 |
Source


|
| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)
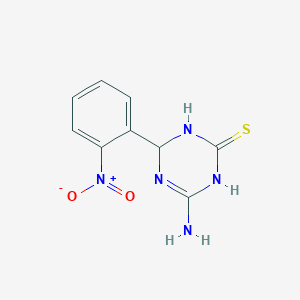
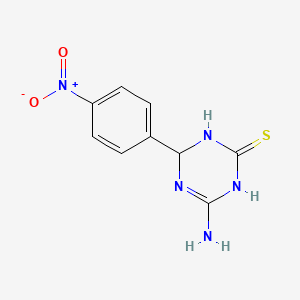

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)
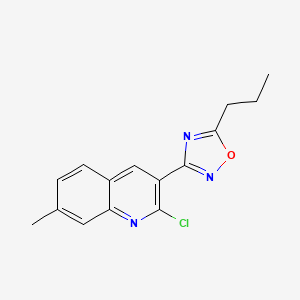


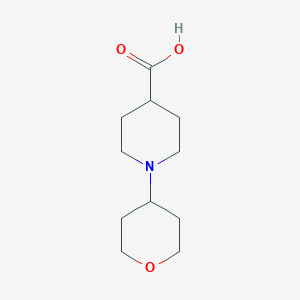

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
